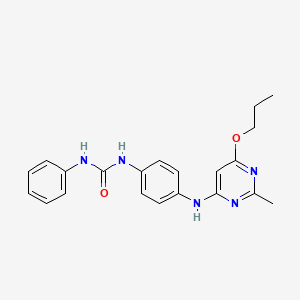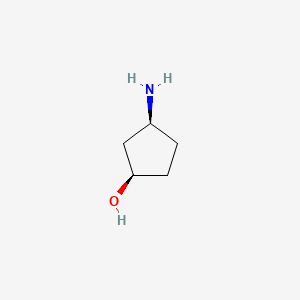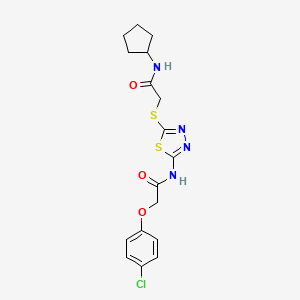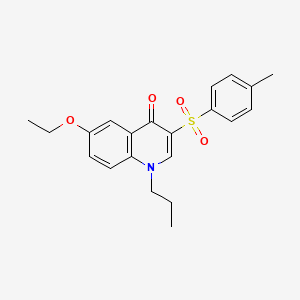![molecular formula C28H28N4O3 B2701568 Methyl 2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylate CAS No. 1251691-55-0](/img/structure/B2701568.png)
Methyl 2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 2-(4-(2,3-dimethylphenyl)piperazin-1-yl)-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylate” is a complex organic compound. It contains a piperazine ring, which is a common feature in many pharmaceuticals . The compound also contains a quinazoline group, which is a type of nitrogen-containing heterocycle .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The piperazine ring and the quinazoline group would contribute to the three-dimensionality of the molecule .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the piperazine ring could participate in substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Piperazine derivatives generally have good solubility in water due to the presence of the polar piperazine ring .科学的研究の応用
Enantioselective Synthesis in Drug Development
A study by Cann et al. (2012) focused on the enantioselective synthesis of a CGRP receptor inhibitor, highlighting the importance of stereoselective and economical synthesis methods in drug development. This approach is crucial for the efficient production of chiral drug substances, including compounds structurally related to Methyl 2-(4-(2,3-dimethylphenyl)piperazin-1-yl)-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylate (Cann et al., 2012).
Luminescent Properties and Electron Transfer
Research by Gan et al. (2003) explored the luminescent properties and photo-induced electron transfer of naphthalimides with piperazine substituent, similar in structure to the compound . This study provides insights into the potential use of such compounds in photophysical applications and as pH probes (Gan et al., 2003).
Anticancer Research
Parveen et al. (2017) synthesized derivatives of quinazoline and piperazine to evaluate their anti-proliferative activities against breast cancer cell lines. The study underscores the potential application of similar compounds in anticancer therapy (Parveen et al., 2017).
Antibacterial Properties
Research by Chu et al. (1991) and Miyamoto et al. (1990) demonstrated the antibacterial activities of quinolone derivatives with piperazine substituents, emphasizing the potential of compounds like Methyl 2-(4-(2,3-dimethylphenyl)piperazin-1-yl)-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylate in addressing bacterial infections (Chu et al., 1991); (Miyamoto et al., 1990).
α1-Adrenoceptor Antagonists for Hypertension
A study by Abou-Seri et al. (2011) explored quinazolinone-piperazine derivatives as α1-adrenoceptor antagonists, indicating their utility in hypertension management. This research highlights the compound's potential use in cardiovascular diseases (Abou-Seri et al., 2011).
Central Nervous System Effects
Research by Hino et al. (1987) on 3-phenyl-2-(1-piperazinyl)quinolines, similar in structure to the compound , evaluated their effects on the central nervous system in mice. This suggests potential applications in neuropharmacology (Hino et al., 1987).
Antitumor Activity
A study by Cao et al. (2005) highlighted the antitumor activity of 4(3H)-quinazolinone derivatives against leukemia cells. This research points towards the potential use of similar compounds in cancer treatment (Cao et al., 2005).
作用機序
Target of Action
Piperazine derivatives are known to interact with a variety of targets, including G protein-coupled receptors (GPCRs), ion channels, and enzymes . Quinazoline derivatives are often used as kinase inhibitors .
Mode of Action
The interaction of “Methyl 2-(4-(2,3-dimethylphenyl)piperazin-1-yl)-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylate” with its targets would likely involve the formation of non-covalent interactions such as hydrogen bonds, ionic interactions, and hydrophobic interactions .
Biochemical Pathways
The exact biochemical pathways affected by this compound would depend on its specific targets. Given the structural features of the compound, it might be involved in signaling pathways related to the targets mentioned above .
Pharmacokinetics
The presence of the piperazine ring and the quinazoline moiety might influence its absorption, distribution, metabolism, and excretion .
Result of Action
The molecular and cellular effects of this compound would depend on its specific targets and the pathways they are involved in .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules .
特性
IUPAC Name |
methyl 2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-4-oxo-3-phenylquinazoline-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4O3/c1-19-8-7-11-25(20(19)2)30-14-16-31(17-15-30)28-29-24-18-21(27(34)35-3)12-13-23(24)26(33)32(28)22-9-5-4-6-10-22/h4-13,18H,14-17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HINSSKJRFHXUNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C3=NC4=C(C=CC(=C4)C(=O)OC)C(=O)N3C5=CC=CC=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(6-cyclopropylpyridin-3-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2701485.png)
![2-[3-(2,4-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2701486.png)




![4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one](/img/structure/B2701492.png)

![N-[2-(3-chlorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-4-methylbenzamide](/img/structure/B2701498.png)
![N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]-4,5-dihydro-1H-imidazole-2-carboxamide](/img/structure/B2701499.png)
![N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(2-fluorophenoxy)acetamide](/img/structure/B2701501.png)
![N'-(3-chloro-2-methylphenyl)-N-[2-(furan-2-yl)-2-methoxyethyl]ethanediamide](/img/structure/B2701502.png)
![N-benzyl-4-[1,1-dioxo-6-(trifluoromethyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-3-yl]benzamide](/img/structure/B2701504.png)
![7-hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one](/img/structure/B2701507.png)
